molecular formula C24H33NO3 B4303548 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid CAS No. 6411-37-6

3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid

Cat. No. B4303548
CAS RN: 6411-37-6
M. Wt: 383.5 g/mol
InChI Key: ABGMROJQDYKVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPD is a derivative of the amino acid proline, and it has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid involves the activation of the metabotropic glutamate receptor. When 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid binds to the receptor, it induces a conformational change that activates the G protein, which in turn activates downstream signaling pathways. The activation of the metabotropic glutamate receptor can lead to a variety of physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid has been found to have a variety of biochemical and physiological effects. In addition to its role as a selective agonist of the metabotropic glutamate receptor, 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid has been found to modulate the activity of other ion channels and signaling pathways in neurons. 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid in lab experiments is its selectivity for the metabotropic glutamate receptor. This allows researchers to investigate the function of this receptor without the confounding effects of other glutamate receptors. However, one limitation of using 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid is its short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several potential future directions for research on 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid. One area of interest is the development of more potent and selective agonists of the metabotropic glutamate receptor. Another area of interest is the investigation of the neuroprotective effects of 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid in animal models of neurodegenerative diseases. Additionally, the role of the metabotropic glutamate receptor in synaptic plasticity and learning and memory is an area of active research, and 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid may be a useful tool in these studies.

Scientific Research Applications

3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid has been widely used in scientific research as a tool to investigate the function of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate receptors play a crucial role in synaptic transmission and plasticity. 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid is a selective agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates the activity of ion channels and other signaling pathways in neurons.

properties

IUPAC Name

3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-23(2,3)19-6-4-18(5-7-19)20(11-21(26)27)25-22(28)24-12-15-8-16(13-24)10-17(9-15)14-24/h4-7,15-17,20H,8-14H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGMROJQDYKVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50412235
Record name 3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid

CAS RN

6411-37-6
Record name 3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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